- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomer, Journal of Physical Chemistry B, 2011, 115(26), 8458-8464

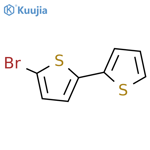

Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

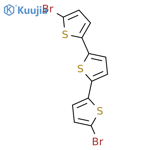

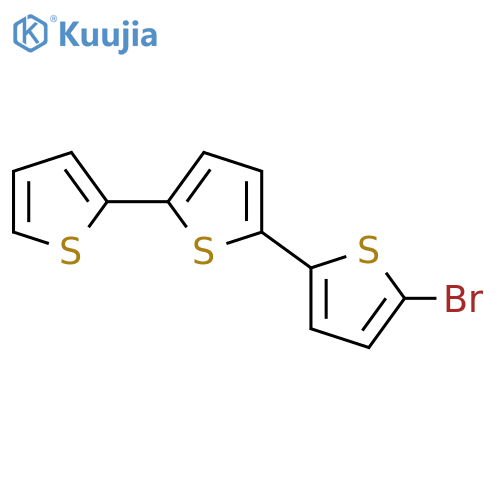

94581-95-0 structure

상품 이름:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 화학적 및 물리적 성질

이름 및 식별자

-

- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

- 2-Bromoterthiophene

- 2-bromo-2,2',5',2"-terthiophene

- 5-Brom-[6]chinolylamin

- 5-Brom-6-aminochinolin

- 5-bromo-[6]quinolylamine

- 5-bromo-<2,2',5',2''>-terthiophene

- 5-bromo-2,2':5',2''-terthienyl

- 5-bromo-quinolin-6-ylamine

- 6-amino-5-bromoquinoline

- 6-Quinolinamine,5-bromo-(9CI)

- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)

- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene

- 2-Bromo-5,2′:5′,2′′-terthiophene

- 5-Bromo-α-terthienyl

- .alpha.-T Br deriv.

- SCHEMBL498603

- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene

- 5-Bromo-2,2':5',2'-terthiophene

- 2,2':5',2''-Terthiophene, 5-bromo-

- 2-Bromo-terthiophene

- DTXSID70915435

- 5-bromo-2,2':5',2''-terthiophene

- AS-39318

- MFCD03414677

- 5-Bromo-2,2':5',2''-terthiophene, 97%

- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene

- HNMURGGRBMOMLO-UHFFFAOYSA-N

- 94581-95-0

- AKOS024405377

-

- MDL: MFCD03414677

- 인치: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H

- InChIKey: HNMURGGRBMOMLO-UHFFFAOYSA-N

- 미소: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1

계산된 속성

- 정밀분자량: 326.89700

- 동위원소 질량: 325.88933g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 16

- 회전 가능한 화학 키 수량: 2

- 복잡도: 248

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 84.7Ų

- 소수점 매개변수 계산 참조값(XlogP): 5.4

실험적 성질

- PSA: 81.78000

- LogP: 5.78400

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 보안 정보

- 위험물 운송번호:UN 2811 6.1 / PGIII

- 위험 범주 코드: 25-37/38-41

- 보안 지침: 26-39-45

-

위험물 표지:

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 세관 데이터

- 세관 번호:2934999090

- 세관 데이터:

중국 세관 번호:

2934999090개요:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품 이름, 어셈블리 컨텐트, 사용

요약:

293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC92686-250mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 250mg |

$59.00 | 2024-07-18 | |

| Crysdot LLC | CD11006467-250mg |

2-BRomoterthiophene |

94581-95-0 | 95+% | 250mg |

$410 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 100mg |

¥340.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 1g |

¥1736.00 | 2024-04-24 | |

| abcr | AB455957-250mg |

2-Bromo-terthiophene; . |

94581-95-0 | 250mg |

€180.20 | 2024-08-03 | ||

| 1PlusChem | 1P006AGE-5g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 5g |

$667.00 | 2023-12-15 | |

| 1PlusChem | 1P006AGE-1g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 1g |

$222.00 | 2023-12-15 | |

| A2B Chem LLC | AC92686-100mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 100mg |

$31.00 | 2024-07-18 | |

| 1PlusChem | 1P006AGE-250mg |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 250mg |

$80.00 | 2024-04-19 | |

| Alichem | A169006252-250mg |

2-Bromo-terthiophene |

94581-95-0 | 98% | 250mg |

$409.86 | 2023-08-31 |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

참조

- Non-symmetrical oligothiophenes with 'incompatible' substituents, Tetrahedron, 2007, 63(4), 941-946

합성회로 3

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C

참조

- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts, Macromolecules (Washington, 2017, 50(23), 9121-9127

합성회로 4

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

참조

- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics, Organic & Biomolecular Chemistry, 2012, 10(19), 3892-3898

합성회로 5

반응 조건

1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran

참조

- Base-promoted decarbonylation of bithiophene and terthiophene aldehydes, Sulfur Letters, 1998, 21(6), 247-252

합성회로 6

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

참조

- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimers, Angewandte Chemie, 2005, 44(16), 2447-2451

합성회로 7

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

참조

- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene Derivatives, Chinese Journal of Chemistry, 2012, 30(10), 2401-2410

합성회로 8

반응 조건

1.1R:Bromosuccinimide, S:CHCl3, S:AcOH

참조

- Preparation of α-quater-, α-sexi-, and α-octithiophenes, Heterocycles, 1987, 26(7), 1793-6

합성회로 9

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt

참조

- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,

합성회로 10

반응 조건

참조

- Novel nucleoside analogues with fluorophores replacing the DNA base, Helvetica Chimica Acta, 1999, 82(12), 2160-2171

합성회로 11

반응 조건

1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt

참조

- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

합성회로 12

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

참조

- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes, Journal of Organic Chemistry, 2004, 69(14), 4821-4828

합성회로 13

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt

참조

- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

참조

- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-position, Tetrahedron, 1991, 47(39), 8443-60

합성회로 15

반응 조건

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C

참조

- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in Oligothiophenes, Israel Journal of Chemistry, 2014, 54(5-6), 723-735

합성회로 16

합성회로 17

반응 조건

참조

- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,

합성회로 18

반응 조건

참조

- Selective synthesis of α-substituted oligothiophenes, Synthesis, 1993, (11), 1099-103

합성회로 19

반응 조건

참조

- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,

합성회로 20

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials

- 5-Bromo-2,2-bithiophene 96%

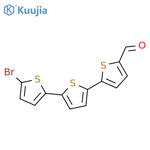

- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde

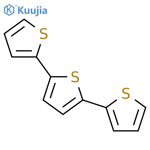

- 2,2':5',2''-Terthiophene

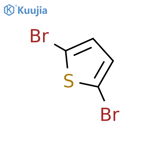

- 2,5-Dibromothiophene

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 관련 문헌

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Zhaomin Hao,Shishuai Yang,Jingyang Niu,Zhiqiang Fang,Liangliang Liu,Qingsong Dong,Shuyan Song,Yong Zhao Chem. Sci., 2018,9, 5640-5645

94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene) 관련 제품

- 2138207-07-3(2-(2-methoxypropan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridin-3-ylmethanamine)

- 1422354-56-0(2',4'-Dichloro-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine])

- 2228605-19-2(3-(2,3-dihydro-1H-inden-4-yl)-2,2-dimethylcyclopropan-1-amine)

- 502616-02-6(1,4-Dipiperazino-2,3,5,6-tetrafluorobenzene)

- 869074-77-1(7-{(3,4-dichlorophenyl)methylsulfanyl}-3-methyl-4H-1,3,4thiadiazolo2,3-c1,2,4triazin-4-one)

- 2680700-82-5(Tert-butyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

- 900006-91-9(2-(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl-N-(3-chloro-4-methylphenyl)acetamide)

- 1461868-87-0(1-phenyl-5-propyl-1H-pyrazol-4-amine)

- 2088860-35-7(ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate)

- 2171489-54-4(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-6-methylpiperidine-3-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

순결:99%/99%

재다:1g/5g

가격 ($):220/641